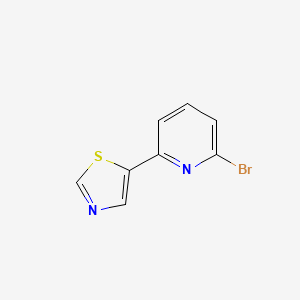

2-Bromo-6-(1,3-thiazol-5-yl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5BrN2S |

|---|---|

Molecular Weight |

241.11 g/mol |

IUPAC Name |

5-(6-bromopyridin-2-yl)-1,3-thiazole |

InChI |

InChI=1S/C8H5BrN2S/c9-8-3-1-2-6(11-8)7-4-10-5-12-7/h1-5H |

InChI Key |

CHJUNLYPXAEBBX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C2=CN=CS2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 6 1,3 Thiazol 5 Yl Pyridine

Strategies for 1,3-Thiazole Ring Construction and Functionalization

The formation of the 1,3-thiazole ring is a cornerstone of this synthesis, with classical and modern methods offering versatile pathways to the required 5-substituted thiazole (B1198619) precursor.

Precursor Synthesis and Derivatization Approaches

The synthesis of a 5-functionalized thiazole is essential for its subsequent coupling with the pyridine (B92270) ring. Common precursors include 5-formylthiazole or 5-acetylthiazole, which can be prepared through various methods. For instance, 4-methyl-5-formylthiazole has been synthesized in good yield via the Pd/BaSO4 catalyzed hydrogenation of 4-methylthiazole-5-carboxylic acid chloride. nih.gov This method is noted for being more environmentally friendly and suitable for industrial-scale production compared to older methods that utilize oxidizing agents like manganese dioxide or reducing agents such as lithium aluminum hydride. nih.gov Another approach involves the in situ formation of 5-acetylthiazole from the reaction of thioamides with 3-tosyloxypentane-2,4-dione. nih.gov These functionalized thiazoles can then be used directly in coupling reactions or further modified to introduce a suitable group for linkage.

Cyclization Reactions for Thiazole Formation (e.g., Hantzsch-type synthesis)

The Hantzsch thiazole synthesis remains a widely utilized and versatile method for the construction of the thiazole ring. mdpi.comsynarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.comyoutube.com The versatility of the Hantzsch synthesis allows for the introduction of various substituents on the thiazole ring by choosing appropriately substituted starting materials. For instance, reacting α-haloketones with thiourea (B124793) can yield 2-aminothiazoles, which can be further modified. youtube.com The reaction conditions can influence the outcome; for example, performing the condensation under acidic conditions can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org One-pot multicomponent variations of the Hantzsch synthesis have also been developed, offering an efficient route to substituted thiazoles. mdpi.com

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| α-haloketone and thioamide | Typically neutral or basic | Substituted thiazoles | synarchive.com |

| α-haloketone and thiourea | - | 2-aminothiazoles | youtube.com |

| α-haloketone and N-monosubstituted thioureas | Acidic (e.g., 10M-HCl-EtOH) | Mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles | rsc.org |

| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydes | Silica supported tungstosilisic acid (conventional heating or ultrasonic irradiation) | Substituted Hantzsch thiazole derivatives | mdpi.com |

Regioselective Bromination of Pyridine Systems

Introducing a bromine atom at the C-2 position of a pyridine ring that is already substituted or will be substituted at the C-6 position requires precise control of regioselectivity.

Directed Halogenation Techniques for Bromopyridine Formation

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. nih.gov In the context of pyridine, a directing group at a specific position can guide deprotonation to an adjacent carbon, which can then be trapped with an electrophile, such as a bromine source. For instance, an amide group can direct lithiation to the ortho position, which can then be quenched with a brominating agent to install a bromine atom with high regioselectivity. wikipedia.org This approach is particularly useful for introducing a bromine atom at a specific position that might be difficult to achieve through electrophilic aromatic substitution due to the inherent electronic properties of the pyridine ring. The "halogen dance" rearrangement is another phenomenon that can be utilized, where a halogen atom migrates to a different position on the ring under the influence of a strong base. wikipedia.org

Catalytic and Catalyst-Free Approaches for Pyridine Bromination

Various methods exist for the bromination of pyridines, ranging from catalyst-free approaches using brominating agents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) to catalyzed reactions. google.com The choice of brominating agent and reaction conditions is crucial to control the selectivity and avoid the formation of di- or polybrominated products. google.com Pyridine itself can act as a catalyst in aromatic bromination, although its effect in dilute solutions is considered to be a salt effect rather than a specific catalytic role. researchgate.net For the synthesis of 2-bromo-6-substituted pyridines, a selective monobromination is required. This can be challenging as the introduction of one substituent can influence the reactivity of the remaining positions.

| Brominating Agent | Conditions/Catalyst | Key Features | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Often used for allylic and benzylic bromination, can be used for aromatic bromination. | Selective bromination can be achieved under controlled conditions. | google.com |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Can be used with or without a catalyst. | Effective for the bromination of pyridine derivatives. | google.com |

| Tetrabutylammonium tribromide (TBATB) | Mild brominating agent. | Used for regioselective bromination of pyrrolo[1,2-a]quinoxalines, suggesting potential for other N-heterocycles. | nih.gov |

Cross-Coupling and Direct Arylation Strategies for Pyridine-Thiazole Linkage

The final and critical step in the synthesis of 2-Bromo-6-(1,3-thiazol-5-yl)pyridine is the formation of the C-C bond between the pyridine and thiazole rings. This is typically achieved through transition metal-catalyzed cross-coupling reactions or direct arylation methods.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of biaryl compounds. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is a widely used method. researchgate.netnih.govnih.govmdpi.com In this context, a 2-bromopyridine (B144113) derivative can be coupled with a thiazoleboronic acid or ester. A significant advantage of the Suzuki coupling is the commercial availability of a wide range of boronic acids and the generally mild reaction conditions. The Stille coupling, which utilizes organotin reagents, is another effective method for C-C bond formation. nih.govorganic-chemistry.orgwikipedia.orguwindsor.ca A 2-bromopyridine can be reacted with a thiazolylstannane in the presence of a palladium catalyst. While effective, the toxicity of organotin compounds is a notable drawback of this method. organic-chemistry.org

Direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. researchgate.netnih.govchemrxiv.orgchemrxiv.org In this approach, a C-H bond on the thiazole ring can be directly coupled with a 2-bromopyridine. This reaction is typically catalyzed by palladium or other transition metals. researchgate.netresearchgate.net The regioselectivity of the C-H activation on the thiazole ring is a key consideration, with the 5-position often being the site of arylation. researchgate.netchemrxiv.org

| Reaction Type | Pyridine Reactant | Thiazole Reactant | Catalyst | Key Features | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 2-Bromopyridine derivative | Thiazoleboronic acid/ester | Palladium complex | Mild conditions, wide availability of reagents. | researchgate.netnih.govnih.govmdpi.com |

| Stille Coupling | 2-Bromopyridine derivative | Thiazolylstannane | Palladium complex | Effective but uses toxic organotin reagents. | nih.govorganic-chemistry.orgwikipedia.orguwindsor.ca |

| Direct C-H Arylation | 2-Bromopyridine | Thiazole | Palladium or Nickel complex | Atom-economical, avoids pre-functionalization of thiazole. | researchgate.netnih.govchemrxiv.orgchemrxiv.orgresearchgate.net |

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed reactions are foundational in modern organic synthesis for their efficiency in forming carbon-carbon bonds. For the target molecule, the key step is the coupling of a pyridine derivative with a thiazole derivative. Several named reactions are suitable for this transformation.

Suzuki-Miyaura Coupling : This versatile palladium-catalyzed reaction involves the coupling of an organoboron compound with an organic halide. To synthesize this compound, two primary pathways are feasible:

Reaction of 2,6-dibromopyridine (B144722) with a 5-thiazoleboronic acid or its ester derivative. This approach is common for creating substituted pyridines. researchgate.netnih.gov

Reaction of a 2-bromo-6-(boronic acid or ester)-pyridine with a 5-halothiazole (e.g., 5-bromothiazole).

Stille Coupling : The Stille reaction pairs an organotin compound with an organic halide, catalyzed by palladium. organic-chemistry.orglibretexts.orgwikipedia.org The synthesis could proceed by coupling 2,6-dibromopyridine with a 5-(tributylstannyl)thiazole (B32616) or by reacting a 2-bromo-6-(tributylstannyl)pyridine (B1292697) with 5-bromothiazole (B1268178). Stille-type procedures have been effectively used to prepare functionalized bipyridines and terpyridines, highlighting their utility for similar heterocyclic systems. acs.org

Negishi Coupling : This reaction utilizes an organozinc reagent and an organic halide in the presence of a nickel or palladium catalyst. nih.gov It is a powerful method for C-C bond formation and has been applied to create complex molecules, including those with heteroaromatic rings. rsc.orgsci-hub.se The synthesis would likely involve the coupling of a 2-bromo-6-(halozinc)pyridine with 5-bromothiazole or the reaction of 2,6-dibromopyridine with a 5-(halozinc)thiazole. Thiazoles have been noted as potentially challenging substrates in some Negishi couplings, occasionally resulting in moderate yields. nih.gov

Sonogashira Coupling : While typically used to form C(sp²)-C(sp) bonds between aryl/vinyl halides and terminal alkynes, this reaction is less directly applicable for joining the two heterocyclic rings of the target molecule unless further transformations are planned. scirp.orgnih.govsoton.ac.uk However, variations of this chemistry are central to the synthesis of many complex heterocyclic compounds.

Optimized Reaction Conditions and Catalyst Systems for C-C Bond Formation

The success of transition metal-catalyzed cross-coupling reactions hinges on the careful optimization of reaction conditions. While specific optimized conditions for this compound are not documented, general conditions for similar heteroaryl couplings provide a clear blueprint.

Palladium catalysts are overwhelmingly the most common choice for these reactions. nih.gov Key components of the catalytic system include:

Catalyst Precursor : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a frequently used catalyst for Suzuki and Stille reactions. nih.govmdpi.com Other common precursors include palladium(II) acetate (B1210297) [Pd(OAc)₂] and various palladium-phosphine complexes.

Ligands : Phosphine (B1218219) ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Triphenylphosphine (PPh₃) is standard, while more specialized ligands like XantPhos, SPhos, and DavePhos have been used to improve yields and reactivity in challenging couplings involving thiazoles. researchgate.net

Base : A base is required, particularly in Suzuki-Miyaura reactions, to activate the organoboron species. Common choices include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃). nih.gov

Solvent : The choice of solvent depends on the specific reaction and substrates. Anhydrous solvents such as 1,4-dioxane, toluene, and dimethylformamide (DMF) are frequently employed. nih.govgoogle.com

Below is an interactive table summarizing typical conditions for analogous Suzuki-Miyaura cross-coupling reactions.

| Parameter | Common Reagents/Conditions | Purpose |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the C-C bond formation. |

| Ligand | PPh₃, XantPhos, SPhos | Stabilizes the catalyst and modulates its reactivity. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid/ester. |

| Solvent | 1,4-Dioxane, Toluene, DMF | Solubilizes reactants and facilitates the reaction. |

| Temperature | 70 - 120 °C | Provides energy to overcome the activation barrier. |

Novel Synthetic Routes and Green Chemistry Considerations in Compound Preparation

Modern synthetic chemistry emphasizes the development of sustainable and environmentally friendly methods. This includes minimizing the use of catalysts, especially heavy metals, and employing safer solvents like water.

Catalyst-Free Synthesis Protocols

While transition-metal catalysis is dominant, some novel catalyst-free methods for the synthesis of related structures have been reported. For instance, a one-pot, three-component synthesis of pyridine-2,6-bis(N-arylthiazoline-2-thiones) has been achieved in water without a catalyst. scirp.org This reaction proceeds by mixing a pyridine derivative, primary amines, and carbon disulfide. Although this produces a different final structure, the underlying principle of forming a pyridine-thiazole linkage under catalyst-free conditions suggests potential avenues for developing a greener synthesis for the target compound.

Additionally, novel approaches such as purple light-promoted, metal-free radical coupling of bromopyridines with Grignard reagents have been developed, offering another potential strategy for avoiding transition metal catalysts. organic-chemistry.org

Reactivity and Chemical Transformations of 2 Bromo 6 1,3 Thiazol 5 Yl Pyridine

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position

The bromine atom on the pyridine (B92270) ring is a key site for functionalization via palladium-catalyzed cross-coupling reactions. These reactions provide powerful methods for forming new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound. nih.gov For 2-Bromo-6-(1,3-thiazol-5-yl)pyridine, this reaction allows the introduction of various aryl and heteroaryl groups at the 2-position of the pyridine ring. The reaction typically employs a palladium(0) catalyst, which is generated in situ, a phosphine (B1218219) ligand, and a base. The mild reaction conditions and tolerance of a wide variety of functional groups make it a highly versatile method. nih.gov The scope of the reaction is broad, allowing for the coupling of 2-bromopyridines with a diverse range of aryl, benzyl, alkyl, and alkenyl boronic acids and esters. nih.govaudreyli.com

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of 2-Bromopyridines

| Catalyst | Ligand | Base | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (part of catalyst complex) | Na₂CO₃ or K₂CO₃ | Toluene/Water or Dioxane/Water | 80-110 °C | Good to Excellent |

| Pd(OAc)₂ | SPhos, XPhos, or RuPhos | K₃PO₄ | Dioxane or Toluene | 80-120 °C | Good to Excellent |

| Pd₂(dba)₃ | PCy₃ or P(t-Bu)₃ | KF or Cs₂CO₃ | Dioxane or THF | Room Temp to 100 °C | Moderate to Excellent |

Stille Coupling utilizes organostannanes (organotin compounds) as the nucleophilic partner. This method is valued for its tolerance of a wide array of functional groups, as organostannanes are stable to air and moisture. The reaction is effective for creating C-C bonds between the 2-position of the pyridine ring and various organic groups, including alkyl, vinyl, and aryl moieties. acs.org

Negishi Coupling involves the reaction of an organohalide with an organozinc reagent. wikipedia.org Organozinc compounds are more reactive than their organoboron and organotin counterparts, which often leads to faster reactions and milder conditions. wikipedia.org This makes Negishi coupling particularly useful for introducing alkyl groups, including secondary alkyl chains, which can be challenging with other methods due to competing side reactions like β-hydride elimination. nih.gov Nickel catalysts can also be employed, sometimes offering different reactivity or selectivity compared to palladium. wikipedia.orgnih.gov

Table 2: General Conditions for Stille and Negishi Coupling of Heteroaryl Bromides

| Coupling Type | Organometallic Reagent | Catalyst | Ligand | Solvent | Typical Conditions |

|---|---|---|---|---|---|

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Triphenylphosphine | Toluene or DMF | 80-120 °C, often with LiCl additive |

| Negishi | R-ZnX | Pd(PPh₃)₄ or NiCl₂(dppe) | Phosphine ligands (e.g., dppe, CPhos) | THF or DMA | Room Temp to 80 °C |

The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, co-catalyzed by palladium and copper(I), allows for the direct introduction of an alkynyl group at the C-2 position of the pyridine ring. organic-chemistry.org The reaction is typically carried out under mild, basic conditions, often using an amine as both the base and solvent. wikipedia.orgorganic-chemistry.org The resulting 2-alkynylpyridine derivatives are valuable intermediates for synthesizing more complex heterocyclic structures, such as azaindoles. scirp.org

Table 3: Typical Parameters for Sonogashira Coupling of Bromopyridines

| Palladium Catalyst | Copper Co-catalyst | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N or Diethylamine | DMF or THF/Amine | Room Temp to 100 °C |

| Pd(OAc)₂ | CuI | PPh₃ | K₂CO₃ or Cs₂CO₃ | DMF or Acetonitrile | 60-120 °C |

| Pd(CF₃COO)₂ | CuI | PPh₃ | Et₃N | DMF | 100 °C scirp.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction enables the synthesis of aryl amines from aryl halides and a wide variety of nitrogen-containing nucleophiles. wikipedia.org For this compound, this allows for the introduction of primary and secondary amines, anilines, and other N-heterocycles at the 2-position. The success of the reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates the key reductive elimination step of the catalytic cycle. researchgate.netlibretexts.org A strong, non-nucleophilic base, such as sodium tert-butoxide, is essential for catalyst turnover. researchgate.net

Table 4: Common Reagents for Buchwald-Hartwig Amination of 2-Bromopyridines

| Palladium Source | Ligand | Base | Amine Partner | Solvent | Typical Temperature |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | BINAP chemspider.com | NaOt-Bu chemspider.com | Primary/Secondary Alkylamines, Anilines | Toluene or Dioxane | 80-110 °C |

| Pd(OAc)₂ | XPhos or RuPhos | K₃PO₄ or Cs₂CO₃ | Aromatic Amines, N-Heterocycles | Toluene or Dioxane | 80-110 °C |

| PdCl₂(dppf) | dppf (part of complex) | NaOt-Bu | Volatile Amines (in sealed tube) nih.gov | Toluene | 80 °C nih.gov |

The Heck reaction is a palladium-catalyzed method for C-C bond formation between an aryl or vinyl halide and an alkene. organic-chemistry.org This reaction provides a direct route to introduce a vinyl group at the 2-position of the pyridine ring, leading to the formation of styrenyl-type derivatives. The reaction typically proceeds with high trans selectivity. A base is required to neutralize the hydrogen halide formed during the reaction. While traditional Heck reactions often involve terminal alkenes, recent developments have expanded the scope to include internal vinyl halides as well. dicp.ac.cn

Table 5: General Conditions for Heck Vinylation of Aryl Bromides

| Catalyst | Ligand | Base | Alkene Partner | Solvent | Temperature |

|---|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ or P(o-tolyl)₃ | Et₃N or K₂CO₃ | Styrene, Acrylates | DMF, Acetonitrile, or Toluene | 80-140 °C |

| PdCl₂ | None (phosphine-free systems) | NaOAc or Et₃N | n-Butyl acrylate | NMP or DMA | 120-150 °C |

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

Beyond metal-catalyzed reactions, the C-Br bond at the 2-position is susceptible to direct displacement by strong nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is most pronounced at the ortho (2- and 6-) and para (4-) positions. youtube.com The presence of the bromine atom, a good leaving group, at the activated 2-position makes the molecule a suitable substrate for SNAr reactions. youtube.com

The mechanism proceeds via a two-step addition-elimination pathway. nih.gov A nucleophile attacks the carbon bearing the bromine, leading to the formation of a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The aromaticity of the ring is temporarily disrupted in this step. youtube.com The pyridine nitrogen atom plays a crucial role by stabilizing the negative charge through resonance. youtube.com In the subsequent elimination step, the leaving group (bromide) is expelled, and the aromaticity of the pyridine ring is restored. youtube.com This pathway allows for the introduction of a variety of nucleophiles, such as alkoxides, thiolates, and amines, directly onto the pyridine ring without the need for a metal catalyst.

Directed SNAr Methodologies for Functional Group Introduction

The bromine atom at the C2 position of the pyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom decreases the electron density at the C2 and C6 positions, thereby activating the C-Br bond towards nucleophilic attack. youtube.com This reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, which subsequently expels the bromide ion to restore aromaticity. youtube.comyoutube.com

This methodology is a cornerstone for introducing a variety of functional groups, particularly nitrogen and oxygen nucleophiles. Reactions with primary and secondary amines, for instance, are commonly employed to synthesize 2-amino-6-(1,3-thiazol-5-yl)pyridine derivatives. Such reactions are often performed under thermal conditions, sometimes with the aid of a base to deprotonate the incoming nucleophile or neutralize the HBr byproduct. youtube.com Studies on the closely related 2,6-dibromopyridine (B144722) have shown that mono-amination can be achieved selectively by controlling the stoichiometry of the amine, yielding compounds like 2-bromo-6-alkylaminopyridines. georgiasouthern.edu

The introduction of oxygen-based nucleophiles, leading to the formation of ether linkages, is also a viable transformation. Alkoxides or phenoxides can displace the bromide to afford 2-alkoxy- or 2-aryloxy-6-(1,3-thiazol-5-yl)pyridine derivatives. These reactions highlight the utility of the SNAr pathway in accessing a range of functionalized pyridine cores. biointerfaceresearch.com

| Starting Material | Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,6-Dibromopyridine | Methylamine | High pressure/temperature | 2-Bromo-6-methylaminopyridine | 54.1% | georgiasouthern.edu |

| 2,6-Dibromopyridine | Ethylamine | High pressure/temperature | 2-Bromo-6-ethylaminopyridine | N/A | georgiasouthern.edu |

| Substituted 2-Chloropyridine | 3-Hydroxyimidazo[2,1-b]thiazine | Mild conditions | 6-[(pyridin-2-yl)oxy]imidazo[2,1-b]thiazine derivative | 53-74% | biointerfaceresearch.com |

Scope and Limitations of Nucleophile Introduction

The scope of nucleophiles for the SNAr reaction on this compound is broad but subject to certain limitations.

Scope:

Nitrogen Nucleophiles: Primary and secondary amines (aliphatic and aromatic) are effective nucleophiles for this transformation. georgiasouthern.edu Hydrazine has also been shown to displace bromine on the pyridine ring. researchgate.net

Oxygen Nucleophiles: Alkoxides and phenoxides readily participate in these reactions, providing access to a variety of ethers. biointerfaceresearch.com

Sulfur Nucleophiles: Thiolates are generally excellent nucleophiles and can be used to form thioethers.

Limitations:

Nucleophile Strength: Very weak nucleophiles may require harsh reaction conditions (high temperatures) or may not react at all.

Leaving Group Ability: The success of the substitution depends on the ability of the leaving group to depart. Bromide is an excellent leaving group, being the conjugate base of a strong acid (HBr). youtube.com

Steric Hindrance: Bulky nucleophiles or significant steric hindrance near the reaction center on the pyridine ring can impede the reaction rate.

Basicity of Nucleophile: Strongly basic nucleophiles can potentially lead to side reactions, such as elimination or deprotonation at other sites, although this is less common with sp²-hybridized carbons.

Reaction Conditions: The reactions often require heating, which can be a limitation for substrates bearing thermally sensitive functional groups. youtube.com

Electrophilic Aromatic Substitution on the Thiazole (B1198619) Moiety

The thiazole ring is an aromatic heterocycle that can undergo electrophilic aromatic substitution (EAS). The regioselectivity of this reaction is dictated by the electron density of the ring carbons. Theoretical and experimental studies on thiazole itself indicate that the C5 position is the most electron-rich and thus the primary site for electrophilic attack.

However, in this compound, the C5 position of the thiazole ring is already substituted. This directs any potential EAS reaction to the C4 or C2 positions. Of these, the C4 position is the more likely site for substitution by typical electrophiles. The C2 proton is known to be acidic and susceptible to deprotonation, making it a target for lithiation rather than conventional EAS. researchgate.net

Nitration of thiazoles has been accomplished using reagents such as a mixture of nitric acid and sulfuric acid, or nitric acid in trifluoroacetic anhydride. semanticscholar.orgresearchgate.net Application of these conditions to this compound would be expected to yield the 4-nitrothiazole derivative, although the electron-withdrawing nature of the pyridinyl substituent might deactivate the ring, requiring forcing conditions. Similarly, halogenation, for instance with N-Bromosuccinimide (NBS), could potentially introduce a bromine atom at the C4 position. evitachem.com It is important to note that EAS on substituted heterocycles can sometimes lead to mixtures of products, as seen in the nitration of 3-bromothiophene. researchgate.net

Metal-Halogen Exchange and Subsequent Quenching Reactions

A highly effective strategy for the functionalization of this compound is the metal-halogen exchange reaction. This process converts the relatively unreactive C-Br bond into a highly nucleophilic organometallic species. wikipedia.org

The most common method is the lithium-halogen exchange, typically achieved by treating the substrate with an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). byu.eduresearchgate.net This reaction is generally fast and efficient for aryl bromides. wikipedia.org The resulting organolithium intermediate, 6-(1,3-thiazol-5-yl)pyridin-2-yl-lithium, is a powerful nucleophile that can be "quenched" by reacting it with a wide array of electrophiles.

Alternatively, Grignard reagents can be formed through the reaction with magnesium metal, often initiated with an auxiliary reagent like ethyl bromide. researchgate.netresearchgate.net These organomagnesium compounds are also potent nucleophiles, though generally less reactive than their organolithium counterparts.

The synthetic utility of this method lies in the diversity of functional groups that can be introduced by trapping the organometallic intermediate.

| Reagent System | Electrophile (Quencher) | Resulting Functional Group | Product Class |

|---|---|---|---|

| 1. n-BuLi, THF, -78 °C | 2. DMF (N,N-Dimethylformamide) | -CHO | Aldehyde |

| 1. n-BuLi, THF, -78 °C | 2. Aldehyde/Ketone (e.g., Benzaldehyde) | -CH(OH)R | Secondary/Tertiary Alcohol |

| 1. n-BuLi, THF, -78 °C | 2. CO₂ | -COOH | Carboxylic Acid |

| 1. n-BuLi, THF, -78 °C | 2. I₂ | -I | Iodo-pyridine |

| 1. Mg, THF | 2. Benzaldehyde | -CH(OH)Ph | Secondary Alcohol |

Functional Group Interconversions and Derivatization Strategies

Beyond the primary transformations, this compound serves as a scaffold for further derivatization through various functional group interconversions and cross-coupling reactions.

A prominent derivatization method is the palladium-catalyzed Suzuki cross-coupling reaction. nih.gov This reaction allows for the formation of a new carbon-carbon bond at the C2 position by coupling the bromo-pyridine with a variety of aryl- or heteroarylboronic acids or esters. researchgate.net The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base like K₃PO₄ or Na₂CO₃. nih.govresearchgate.net This strategy is exceptionally powerful for synthesizing biaryl and hetero-biaryl structures, which are common motifs in pharmaceuticals and materials science. nih.gov

Furthermore, the functional groups introduced via the methods described in previous sections can be further modified.

An aldehyde group (from metal-halogen exchange) can be oxidized to a carboxylic acid or reduced to a primary alcohol.

A carboxylic acid can be converted into esters or amides.

An amino group (from SNAr) can be acylated to form amides or participate in further coupling reactions. nih.gov

A secondary alcohol (from metal-halogen exchange) can be oxidized to a ketone.

These sequential reactions allow for the construction of complex molecular architectures starting from the this compound core.

| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst/Base | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/H₂O, 85-95 °C | Aryl-substituted pyridine | nih.gov |

| 2-Amino-6-bromobenzothiazole | Tolylboronic acid | Pd(0) / K₃PO₄ | Toluene/H₂O, 95 °C | Aryl-substituted benzothiazole | nih.gov |

| 2,5-Dibromo-3-methylthiophene | Various arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/H₂O, 90 °C | Aryl-substituted thiophene | researchgate.net |

Coordination Chemistry and Metallosupramolecular Applications

Ligand Properties of 2-Bromo-6-(1,3-thiazol-5-yl)pyridine

The coordination behavior of this compound is governed by the interplay of its electronic and steric characteristics, which are dictated by the pyridine (B92270) and thiazole (B1198619) rings, as well as the bromo substituent.

Chelating Capabilities and Donor Atom Interactions of Pyridine and Thiazole Nitrogen Atoms

This compound is structurally predisposed to act as a bidentate chelating ligand. The spatial arrangement of the nitrogen atom of the pyridine ring and the nitrogen atom of the thiazole ring allows them to coordinate simultaneously to a single metal center. This chelation forms a stable five-membered ring, a common and favorable motif in coordination chemistry.

The pyridine nitrogen, a well-established donor, readily forms coordinate bonds with metal ions. Similarly, the thiazole ring, a key component in various biologically active molecules and functional materials, offers its nitrogen atom for coordination. nih.govresearchgate.net Ligands incorporating both pyridine and thiazole moieties are known to coordinate with metal ions like zinc(II) and cadmium(II) through both the pyridine and thiazole nitrogen atoms. researchgate.net This dual coordination enhances the stability of the resulting metal complexes, a phenomenon known as the chelate effect. The exploitation of multiple binding sites on scaffolds like pyridine is a key strategy in the design of various functional coordination compounds. mdpi.com

Steric and Electronic Properties Influencing Ligand Behavior

The ligand's behavior is significantly influenced by its steric and electronic properties. The bromine atom at the 2-position of the pyridine ring exerts a notable influence.

Electronic Effects: The bromine atom is an electron-withdrawing group. This property reduces the electron density on the pyridine ring and, consequently, the basicity of the pyridine nitrogen atom. This modification can affect the strength of the coordinate bond formed with a metal center. Theoretical investigations on related bromo-substituted pyridine compounds have been used to understand their electronic structure and properties. researchgate.net

Steric Effects: The presence of the bromine atom adjacent to the pyridine nitrogen introduces steric hindrance. This bulkiness can influence the geometry of the resulting metal complex and may affect the accessibility of the coordination site for larger metal ions or in the presence of other bulky ligands. The steric size of substituents on pyridine-based ligands is known to be a critical factor in determining the final configuration of metal complexes. georgiasouthern.edu

Synthesis and Characterization of Transition Metal Complexes

The formation of transition metal complexes with this compound can be achieved through various synthetic routes, leading to diverse coordination geometries and structures that are typically elucidated by single-crystal X-ray diffraction.

Synthetic Methodologies for Complex Formation (e.g., Solvothermal, Hydrothermal)

The synthesis of metal complexes involving pyridine-thiazole type ligands is generally accomplished by reacting the ligand with a suitable metal salt in an appropriate solvent. Common methodologies include:

Solution-Based Synthesis: This typically involves mixing stoichiometric amounts of the ligand and a metal salt (e.g., chlorides, nitrates, tosylates) in a solvent such as methanol, ethanol, or acetonitrile. The reaction mixture may be stirred at room temperature or heated under reflux to facilitate complex formation. nih.govorientjchem.org For instance, zinc-thiazole complexes have been synthesized by simply mixing the corresponding thiazole ligand with zinc halides at room temperature. nih.gov

Solvothermal/Hydrothermal Synthesis: These methods are employed when crystalline products are difficult to obtain under standard conditions or for the synthesis of coordination polymers. The reaction is carried out in a sealed vessel at elevated temperatures and pressures. These conditions can promote the formation of highly ordered, crystalline structures, including two-dimensional (2D) layers or three-dimensional (3D) metal-organic frameworks (MOFs). acs.org

The choice of metal precursor, solvent, and reaction conditions can significantly influence the final structure and dimensionality of the coordination compound. acs.org

Coordination Modes and Geometries in Metal Centers

As a bidentate N,N'-donor ligand, this compound is expected to form complexes with a variety of coordination geometries, depending on the coordination number and electronic preferences of the metal ion.

In a discrete monomeric complex, a metal ion might coordinate with two or three molecules of the ligand, along with other counter-ions or solvent molecules, to satisfy its coordination sphere. For example, with a metal like zinc(II), which often favors a tetrahedral geometry, a complex of the type [Zn(L)₂X₂] could be formed, where L is the bidentate ligand and X is a halide. nih.gov In other cases, such as with nickel(II) or cobalt(II), distorted octahedral geometries are common, which could be achieved through the coordination of three bidentate ligands or a combination of ligands and solvent molecules. acs.org

In polymeric structures, the ligand could potentially act as a bridging unit, although its structure favors chelation. However, related pyridine-based ligands have been shown to act as linkers in the formation of coordination polymers, leading to diverse structural networks. researchgate.netacs.org

| Metal Ion | Typical Coordination Number | Potential Complex Stoichiometry | Common Geometry |

|---|---|---|---|

| Zn(II) | 4 | [Zn(L)X₂], [Zn(L)₂]²⁺ | Tetrahedral |

| Cd(II) | 4, 6 | [Cd(L)X₂], [Cd(L)₂(H₂O)₂]²⁺ | Tetrahedral, Octahedral |

| Cu(II) | 4, 6 | [Cu(L)₂]²⁺, [Cu(L)₂X₂] | Square Planar, Distorted Octahedral |

| Ni(II) | 6 | [Ni(L)₃]²⁺, [Ni(L)₂(H₂O)₂]²⁺ | Octahedral |

| Co(II) | 4, 6 | [Co(L)₂X₂], [Co(L)₃]²⁺ | Tetrahedral, Octahedral |

Structural Elucidation of Coordination Compounds via X-ray Diffraction

Single-crystal X-ray diffraction is the most powerful and definitive technique for the structural characterization of coordination compounds in the solid state. This method provides precise information about the molecular and supramolecular structure of the complex.

Key structural details obtained from X-ray diffraction analysis include:

Bond Lengths and Angles: Precise measurements of the distances between the metal center and the coordinating nitrogen atoms, as well as the angles within the coordination sphere.

Coordination Geometry: Unambiguous determination of the geometric arrangement of ligands around the metal ion (e.g., tetrahedral, square planar, octahedral).

Molecular Packing: Information on how the individual complex molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding and π-π stacking. researchgate.net

For example, the crystal structure of a zinc complex with a pyridine-thiazole ligand revealed a discrete monomeric structure where the ligand acts as a bidentate agent, coordinating to the zinc atom through both the pyridine and thiazole nitrogen atoms. researchgate.net In contrast, a cadmium complex with the same ligand formed a polymeric chain. researchgate.net Such analyses are crucial for understanding the structure-property relationships in these materials.

Based on the conducted research, there is currently no publicly available scientific literature detailing the specific applications of the chemical compound “this compound” in the areas of coordination chemistry, metallosupramolecular applications, and catalysis as outlined in the user's request.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on the requested topics for this particular compound. The absence of research data prevents the creation of detailed research findings and data tables as specified in the instructions.

Application in Advanced Organic Synthesis and Scaffold Design

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The presence of a bromine atom on the pyridine (B92270) ring provides a reactive "handle" that organic chemists can exploit for various carbon-carbon and carbon-heteroatom bond-forming reactions. This functionality is crucial for its role as a versatile building block, enabling the construction of intricate molecular frameworks. The compound serves as a key intermediate in multi-step synthetic sequences, valued for its predictable reactivity in cross-coupling reactions. researchgate.netscirp.org

Table 1: Potential Cross-Coupling Reactions for Polycycle Synthesis

| Reaction Type | Coupling Partner | Potential Outcome |

|---|---|---|

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Formation of biaryl or hetero-biaryl systems |

| Stille Coupling | Organostannane Reagent | Creation of C-C bonds with various organic groups |

| Sonogashira Coupling | Terminal Alkyne | Introduction of an alkynyl group for further cyclization |

| Buchwald-Hartwig Amination | Amine or Amide | Formation of C-N bonds, leading to nitrogen-containing heterocycles |

In convergent synthesis, complex molecules are assembled from several individual fragments that are prepared separately and then joined together in the final stages. This approach is often more efficient than a linear synthesis. 2-Bromo-6-(1,3-thiazol-5-yl)pyridine is an excellent fragment for such strategies. The bromo-functional group allows for a reliable and high-yielding coupling reaction to connect it with another advanced intermediate, rapidly increasing molecular complexity. This method is particularly advantageous for producing a series of related compounds (analogs) by coupling the common pyridine-thiazole core with various other fragments.

Design of Molecular Probes and Labeling Reagents

Molecular probes are essential tools in chemical biology for studying biological processes. The structure of this compound allows for its potential development into such probes. The bromo group can be substituted with reporter groups—such as fluorophores, biotin (B1667282) tags, or photoaffinity labels—via established cross-coupling chemistry. The core pyridine-thiazole scaffold can be designed to bind selectively to a specific biological target (e.g., an enzyme or receptor), allowing the attached reporter group to provide a detectable signal for imaging or quantification.

Scaffold Diversification and Library Synthesis

In modern drug discovery, the synthesis of large collections of related compounds, known as chemical libraries, is a key strategy for identifying new drug candidates. whiterose.ac.uk The this compound scaffold is exceptionally well-suited for library synthesis due to the reactivity of the C-Br bond. nih.gov Starting from this single compound, a multitude of derivatives can be generated in parallel by reacting it with a diverse set of building blocks. This diversification allows for a systematic exploration of the chemical space around the core scaffold to optimize biological activity and other drug-like properties. whiterose.ac.uk

Table 2: Example of Scaffold Diversification via Suzuki Coupling

| Starting Material | Boronic Acid Reagent | Resulting Structure |

|---|---|---|

| This compound | Phenylboronic acid | 2-Phenyl-6-(1,3-thiazol-5-yl)pyridine |

| This compound | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-6-(1,3-thiazol-5-yl)pyridine |

| This compound | Thiophene-2-boronic acid | 2-(Thiophen-2-yl)-6-(1,3-thiazol-5-yl)pyridine |

| This compound | Indole-5-boronic acid | 2-(Indol-5-yl)-6-(1,3-thiazol-5-yl)pyridine |

Integration into Macrocyclic Architectures and Cages

Macrocycles and molecular cages are complex, large-ring structures with unique properties and applications in areas like host-guest chemistry and drug delivery. The bifunctional nature of this compound—with reactive sites at the bromine atom and potential coordination sites at the nitrogen atoms of the pyridine and thiazole (B1198619) rings—makes it a candidate for incorporation into these sophisticated architectures. For example, it could be used in metal-templated synthesis or in multi-component reactions designed to form large ring systems.

Role as a Privileged Scaffold in Medicinal Chemistry Research

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a recurring motif in successful drugs. researchgate.netresearchgate.net Both pyridine and thiazole rings are considered privileged structures in medicinal chemistry, appearing in a wide array of bioactive compounds. researchgate.netnih.govnih.govnih.gov The thiazole ring, in particular, is found in numerous natural products and synthetic drugs with applications as anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.gov

The synthetic accessibility of the this compound scaffold is a key advantage in drug discovery. nih.gov The presence of the bromo group provides a direct and efficient route to generate a wide range of analogs for structure-activity relationship (SAR) studies. researchgate.net This allows medicinal chemists to systematically modify the molecule to enhance its potency, selectivity, and pharmacokinetic properties, accelerating the journey from a preliminary "hit" compound to a viable drug candidate. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-Bromo-6-(1,3-thiazol-5-yl)pyridine in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for each of the protons on the pyridine (B92270) and thiazole (B1198619) rings. The pyridine ring protons would typically appear as a set of coupled multiplets, while the thiazole protons would present as singlets or doublets depending on their environment. Similarly, the ¹³C NMR spectrum would display a unique signal for each carbon atom, with their chemical shifts indicating their electronic environment (e.g., whether they are bonded to nitrogen, sulfur, or bromine). core.ac.ukrsc.org

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of multi-dimensional NMR experiments is employed. These techniques separate NMR data into two dimensions, revealing correlations between different nuclei. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks between adjacent protons on the pyridine ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. This is crucial for assigning which proton is bonded to which carbon, matching the ¹H and ¹³C spectral data. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two to three bonds. HMBC is vital for establishing the connectivity between the pyridine and thiazole rings, for example, by showing a correlation between a proton on one ring and a carbon on the other. It also helps in assigning quaternary (non-protonated) carbons. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the preferred conformation of the molecule in solution, such as the relative orientation of the two heterocyclic rings.

The expected correlations from these 2D NMR experiments provide a comprehensive map of the molecule's covalent framework and spatial arrangement.

Table 1: Illustrative 2D NMR Correlations for Structural Elucidation This table is a representative example of expected correlations for this compound based on standard NMR principles.

| Technique | Correlation Type | Information Gained | Example Application |

|---|---|---|---|

| COSY | ¹H – ¹H | Identifies protons on adjacent carbons (J-coupling). | Confirms the H-3', H-4', and H-5' connectivity on the pyridine ring. |

| HSQC | ¹H – ¹³C (1-bond) | Connects each proton to its directly attached carbon. | Assigns the specific ¹³C signal for each protonated carbon on both rings. |

| HMBC | ¹H – ¹³C (2-3 bonds) | Establishes long-range connectivity across the molecule. | Shows correlation from thiazole's H-4 to pyridine's C-6, confirming the ring linkage. |

| NOESY | ¹H – ¹H (space) | Reveals through-space proximity of protons. | Determines the rotational orientation between the pyridine and thiazole rings. |

Solid-State NMR for Conformational Analysis

While solution-state NMR provides data on the average structure of a molecule, solid-state NMR (ssNMR) can offer insights into its specific conformation and packing in the crystalline state. For a molecule like this compound, ssNMR could be used to study conformational polymorphism—the existence of different crystal forms with distinct molecular arrangements. By analyzing the chemical shifts and couplings in the solid state, researchers can understand how intermolecular interactions in the crystal lattice affect the molecule's geometry, which might differ from its conformation in solution.

Single-Crystal X-ray Diffraction Analysis for Absolute Structure Determination

Crystallographic Data Collection and Refinement Protocols

To perform this analysis, a suitable single crystal of this compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern.

The data collection process involves rotating the crystal and recording the intensities and positions of thousands of diffracted reflections. This raw data is then processed, corrected for experimental factors, and used to solve the crystal structure. Structure solution and refinement are performed using specialized software (e.g., SHELXS, SHELXL) to generate an electron density map and build a molecular model that best fits the experimental data. nih.gov The quality of the final structure is assessed by parameters such as the R-factor, which indicates the agreement between the observed and calculated diffraction data. nih.gov

Table 2: Typical Crystallographic Data Collection and Refinement Parameters This table represents typical parameters for a small organic molecule crystal structure analysis and is for illustrative purposes.

| Parameter | Typical Value / Description |

|---|---|

| Crystal system | e.g., Monoclinic, Orthorhombic |

| Space group | e.g., P2₁/c, P-1 |

| Radiation | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54178 Å) |

| Temperature | Typically low temperature (e.g., 100 K) to reduce thermal motion |

| Data collection | Bruker APEXII or similar area-detector diffractometer |

| Structure solution | Direct methods (e.g., SHELXS) |

| Refinement method | Full-matrix least-squares on F² (e.g., SHELXL) |

| Final R indices | R1 < 0.05, wR2 < 0.10 for good quality data |

| Goodness-of-fit (S) | ~1.0 |

Analysis of Molecular Conformation and Intermolecular Interactions

Furthermore, the crystal packing reveals the nature and geometry of intermolecular interactions. mdpi.comnumberanalytics.com These non-covalent forces dictate the material's bulk properties. Potential interactions for this molecule include:

π–π Stacking: The aromatic pyridine and thiazole rings may stack on top of each other in a parallel or offset fashion. researchgate.net

Halogen Bonding: The bromine atom can act as a Lewis acid, forming an attractive interaction with a Lewis base (like the nitrogen atom) on a neighboring molecule. researchgate.netnih.gov

C–H···N or C–H···S Hydrogen Bonds: Weak hydrogen bonds involving the ring protons and nearby nitrogen or sulfur atoms can also play a significant role in stabilizing the crystal lattice. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Validation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental formula of a compound with extremely high accuracy. Unlike standard mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places.

For this compound (molecular formula C₈H₅BrN₂S), the exact mass is calculated based on the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ³²S). The HRMS instrument then measures the actual m/z of the molecular ion. If the measured mass matches the calculated mass within a very narrow tolerance (typically < 5 ppm), it provides unambiguous confirmation of the compound's elemental composition. core.ac.uk This technique is essential for verifying the identity of a newly synthesized compound and distinguishing it from other potential isomers or byproducts.

Table of Compound Names

| Compound Name |

|---|

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups within a molecule. Both Infrared (IR) and Raman spectroscopy probe the vibrational energy levels of molecular bonds. While direct experimental spectra for this compound are not widely published, a comprehensive analysis can be constructed by examining the characteristic frequencies of its constituent parts: the bromopyridine ring and the thiazole ring. researchgate.netnih.gov

The key vibrational modes for this molecule can be categorized as follows:

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic vibrations. Aromatic C-H stretching modes are typically observed in the 3000–3100 cm⁻¹ region. nih.gov The C=C and C=N stretching vibrations within the ring are expected to produce a series of sharp bands between 1400 cm⁻¹ and 1600 cm⁻¹. aps.org Ring "breathing" modes, which involve the symmetric expansion and contraction of the ring, occur near 1000 cm⁻¹. aps.org In-plane and out-of-plane C-H bending vibrations are also characteristic, appearing in the 1000–1300 cm⁻¹ and 700–900 cm⁻¹ regions, respectively. conferenceworld.in

Thiazole Ring Vibrations: The thiazole ring also has a unique vibrational signature. The C=N stretching vibration within the thiazole ring is typically found in the 1500–1650 cm⁻¹ range. researchgate.net The ring stretching vibrations, which are coupled C-C, C-N, and C-S stretching modes, appear in the 1300–1600 cm⁻¹ region. researchgate.net The presence of the sulfur atom introduces a C-S stretching vibration, which is generally weaker and found at lower wavenumbers, typically between 600–800 cm⁻¹. researchgate.net

C-Br Vibration: The stretching vibration of the carbon-bromine bond is expected to appear as a strong band in the far-infrared region, typically between 500 and 600 cm⁻¹. nih.gov This low-frequency absorption is a key indicator of halogenation.

Theoretical studies, often employing Density Functional Theory (DFT), on similar molecules like 5-bromo-2-nitropyridine (B47719) and 2-acetylamino-5-bromo-6-methylpyridine, have shown excellent agreement between calculated and experimental spectra, aiding in the precise assignment of each vibrational mode. nih.govnih.gov

Table 1: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretching | Pyridine & Thiazole Rings | 3000 - 3100 |

| C=N Stretching | Pyridine & Thiazole Rings | 1500 - 1650 |

| C=C Ring Stretching | Pyridine Ring | 1400 - 1600 |

| Ring Breathing | Pyridine Ring | ~1000 |

| C-H Bending (in-plane) | Pyridine Ring | 1000 - 1300 |

| C-S Stretching | Thiazole Ring | 600 - 800 |

| C-H Bending (out-of-plane) | Pyridine Ring | 700 - 900 |

| C-Br Stretching | Bromopyridine | 500 - 600 |

Electronic Absorption and Emission Spectroscopy for Electronic Structure Elucidation

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission techniques, is used to probe the electronic transitions within a molecule, providing critical information about its electronic structure and photophysical properties. ucd.ie The conjugated system formed by the interconnected pyridine and thiazole rings in this compound governs its electronic behavior.

Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to be characterized by intense absorption bands in the ultraviolet region, arising primarily from π → π* transitions within the aromatic system. Less intense n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, may also be observed, often as shoulders on the main absorption bands. ucd.ie

For the parent pyridine molecule, absorption maxima are typically seen around 202 nm and 254 nm. sielc.com The substitution of the bromo group and the thiazole ring creates a more extended conjugated system, which is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted pyridine. researchgate.net Studies on pyridine-thiazole conjugates and other complex heterocyclic systems confirm that such extended conjugation leads to absorption at higher wavelengths. researchgate.net The bromine atom, acting as an auxochrome, can also influence the position and intensity of these absorption bands through its electronic effects.

Electronic Emission (Fluorescence) Spectroscopy: Molecules with extended π-conjugated systems, such as this compound, often exhibit fluorescence upon excitation at their absorption wavelength. researchgate.net When the molecule absorbs a photon, an electron is promoted to an excited state. The subsequent relaxation of this electron back to the ground state can occur via the emission of a photon, a process known as fluorescence.

The emission spectrum is typically a mirror image of the absorption spectrum and is shifted to a longer wavelength (lower energy), a phenomenon known as the Stokes shift. The fluorescence quantum yield—the efficiency of the emission process—and the lifetime of the excited state are key parameters that characterize the molecule's photophysical behavior. These properties can be influenced by factors such as the rigidity of the molecular structure and the polarity of the solvent. The presence of the heavy bromine atom could potentially lead to enhanced intersystem crossing to a triplet state, which might quench fluorescence but could open pathways for phosphorescence.

Table 2: Predicted Electronic Transition Properties for this compound

| Property | Description | Expected Observation |

| Absorption Maxima (λmax) | Wavelengths of maximum UV-Vis light absorption. | Bands in the 250-350 nm range due to π → π* and n → π* transitions. |

| Molar Absorptivity (ε) | A measure of how strongly the molecule absorbs light at a given wavelength. | High values for π → π* transitions, indicating an efficient absorption process. |

| Emission Maxima (λem) | Wavelength of maximum fluorescence intensity. | Expected at a longer wavelength than the absorption maximum (Stokes shift). |

| Stokes Shift | The difference in energy between the absorption and emission maxima. | A positive energy shift, typical for fluorescent molecules. |

Computational and Theoretical Investigations of 2 Bromo 6 1,3 Thiazol 5 Yl Pyridine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. sci-hub.seresearchgate.net DFT calculations for 2-Bromo-6-(1,3-thiazol-5-yl)pyridine typically begin with geometry optimization, where the molecule's structure is adjusted to find the lowest energy arrangement of its atoms. Functionals such as B3LYP, often paired with basis sets like 6-311++G(d,p), are commonly employed to solve for the electron density and derive the molecule's properties. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is instrumental in predicting a molecule's chemical reactivity and kinetic stability. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This orbital acts as an electron donor. Regions of the molecule with high HOMO density are susceptible to electrophilic attack. The energy of the HOMO (EHOMO) is related to the ionization potential; a higher EHOMO value indicates a better electron-donating capability.

LUMO : This orbital acts as an electron acceptor. Areas with high LUMO density are prone to nucleophilic attack. The energy of the LUMO (ELUMO) is related to the electron affinity; a lower ELUMO value suggests a better electron-accepting ability.

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. nih.gov

For pyridine-thiazole hybrids, the HOMO is often distributed across the electron-rich thiazole (B1198619) and pyridine (B92270) rings, while the LUMO may also be delocalized over the π-conjugated system. The presence of the electronegative bromine atom can also influence the energies and distributions of these orbitals.

| Parameter | Typical Calculated Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -6.5 to -7.5 | Indicates electron-donating capacity. |

| ELUMO | -1.5 to -2.5 | Indicates electron-accepting capacity. |

| Energy Gap (ΔE) | 4.5 to 5.5 | A larger gap signifies higher stability and lower reactivity. |

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. It is used to predict how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic reactions. rsc.org

The MEP map is color-coded:

Red : Indicates regions of most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack (e.g., lone pairs on nitrogen or sulfur atoms).

Blue : Represents regions of most positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack (e.g., hydrogen atoms attached to electronegative atoms).

Green : Denotes areas of neutral potential.

For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of both the pyridine and thiazole rings, indicating their nucleophilic character. A region of positive potential (blue) may be observed around the C-Br bond, specifically on the bromine atom, forming what is known as a σ-hole, which can participate in halogen bonding. nih.gov

Conformational Analysis and Energy Landscape Mapping

Molecules with rotatable single bonds can exist in multiple conformations. Conformational analysis aims to identify the different possible spatial arrangements (conformers) of a molecule and determine their relative stabilities. For this compound, the key rotational degree of freedom is the single bond connecting the pyridine and thiazole rings.

Computational methods can map the potential energy surface (PES) by systematically rotating this bond and calculating the energy at each step. This process identifies energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them. The most stable conformation, or global minimum, is the one the molecule is most likely to adopt. For 2,6-disubstituted pyridines, the orientation of the substituents can lead to distinct folded or linear conformations that influence crystal packing and biological activity. acs.org

Reaction Mechanism Studies and Transition State Identification

DFT calculations are a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the reactants, products, intermediates, and transition states, a complete energy profile for a reaction pathway can be constructed. For instance, in the synthesis of pyridine-thiazole hybrids, DFT can be used to investigate the Hantzsch thiazole synthesis or other coupling reactions. sci-hub.se

The process involves:

Locating Stationary Points : Optimizing the geometries of reactants, products, and any proposed intermediates.

Identifying Transition States (TS) : A transition state is a first-order saddle point on the potential energy surface. Computational algorithms search for these structures, which represent the highest energy point along the reaction coordinate.

Frequency Calculations : A true minimum energy structure will have all real (positive) vibrational frequencies, while a transition state is confirmed by the presence of exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Calculating Activation Energy (Ea) : The energy difference between the transition state and the reactants gives the activation barrier, which is a key determinant of the reaction rate.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry can accurately predict various spectroscopic properties, which aids in the characterization and identification of the molecule.

IR Spectroscopy : DFT calculations can compute the vibrational frequencies of the molecule. These theoretical frequencies correspond to the absorption bands in an experimental IR spectrum. While calculated frequencies are often systematically higher than experimental ones, they can be corrected using empirical scaling factors to achieve good agreement. Potential energy distribution (PED) analysis can then be used to assign each calculated frequency to specific molecular motions (e.g., C-H stretch, C=N stretch). researchgate.net

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is widely used with DFT to predict the ¹H and ¹³C NMR chemical shifts. nih.gov The calculated shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS) and can be highly valuable for assigning peaks in an experimental spectrum, especially for complex molecules. compchemhighlights.org

UV-Vis Spectroscopy : Electronic transitions, which are observed in UV-Vis spectroscopy, can be modeled using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netmdpi.com This method calculates the excitation energies from the ground state to various excited states, along with the oscillator strength of each transition. These values correspond to the absorption maxima (λmax) and the intensity of the peaks in the UV-Vis spectrum, respectively. mdpi.comnih.gov

| Spectroscopy Type | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| IR | Frequency (cm-1) | ~3100 | Aromatic C-H Stretch |

| Frequency (cm-1) | ~1580 | Pyridine/Thiazole Ring C=N/C=C Stretch | |

| Frequency (cm-1) | ~650 | C-Br Stretch | |

| 13C NMR | Chemical Shift (ppm) | ~150 | Pyridine C2 (C-Br) |

| Chemical Shift (ppm) | ~145 | Thiazole C2 | |

| Chemical Shift (ppm) | ~120-140 | Other Aromatic Carbons | |

| UV-Vis | λmax (nm) | ~280-320 | π → π* transition |

Molecular Dynamics Simulations for Intermolecular Interactions and Binding Studies

While DFT is excellent for single-molecule properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with other molecules like solvents or biological macromolecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts. nih.gov

For this compound, MD simulations could be applied to:

Study Intermolecular Forces : Investigate non-covalent interactions such as π-π stacking between aromatic rings or hydrogen bonding in a condensed phase or crystal lattice. rsc.org

Analyze Solvation : Model how the molecule interacts with solvent molecules, which is crucial for understanding its solubility and reactivity in solution.

Ligand-Receptor Binding : If the molecule is being investigated as a potential drug, MD simulations can be used to study its binding stability within the active site of a target protein. nih.gov Key metrics like the root-mean-square deviation (RMSD) of the ligand's position are analyzed to assess the stability of the complex over the simulation time, typically nanoseconds to microseconds.

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Pathways for Derivatives

Key areas of exploration are expected to include:

Catalyst-Free Reactions: Inspired by methodologies developed for related compounds, researchers are investigating catalyst-free preparations. For instance, catalyst-free methods for the synthesis of pyridine-2,6-bis(N-alkylthiazoline-2-thiones) have been successfully developed by reacting primary amines, carbon disulfide, and pyridine-2,6-bis(2-bromo-1,3-dicarbonyl) derivatives in water researchgate.netscirp.org. Such approaches, if adapted for 2-bromo-6-(1,3-thiazol-5-yl)pyridine, would offer significant environmental and economic advantages.

Green Chemistry Protocols: The use of N-bromosuccinimide (NBS) as a brominating agent in water has been shown to be a high-yield, eco-friendly method for the monobromination of related pyridine (B92270) derivatives researchgate.net. Future studies could adapt this greener protocol for the synthesis of the title compound and its analogues.

Microwave-Assisted Synthesis: This technique has been shown to reduce reaction times and increase yields for the synthesis of thiazole (B1198619) analogs mdpi.com. Applying microwave-assisted synthesis to the derivatization of this compound could lead to more rapid and efficient production of novel compounds.

These sustainable approaches will be crucial for the large-scale production of derivatives for various applications, making them more accessible for research and commercial use.

Exploration in Advanced Materials Science as a Functional Component

The distinct electronic and photophysical properties of the pyridine-thiazole scaffold suggest that derivatives of this compound could serve as valuable components in advanced materials. The combination of an electron-deficient pyridine ring and an electron-rich thiazole ring can lead to interesting charge-transfer characteristics, making these compounds promising candidates for various materials science applications.

Emerging research avenues in this area include:

Organic Fluorophores: Thiazole-based multi-heterocyclic systems have been computationally designed and synthesized as color-tunable fluorophores nih.gov. By strategically modifying the substituents on the pyridine and thiazole rings of the target compound, it may be possible to fine-tune the emission properties, leading to the development of novel fluorescent materials for applications in sensing, imaging, and organic light-emitting diodes (OLEDs). The bromine atom offers a convenient handle for introducing a variety of functional groups to modulate these properties.

Non-linear Optical (NLO) Materials: The donor-acceptor architecture inherent in many pyridine-thiazole derivatives is a key feature for second-order NLO materials. Future work could involve the synthesis and characterization of derivatives of this compound with strong electron-donating and -accepting groups to maximize their NLO response.

Functional Polymers: The bromo-functionality allows for the incorporation of this heterocyclic unit into polymer chains via cross-coupling reactions. This could lead to the development of new conductive polymers, photorefractive materials, or polymers with tailored electronic properties.

The exploration of these avenues could lead to the discovery of novel materials with unique and valuable properties, driven by the versatile chemical nature of the this compound core.

Advancements in Catalytic Applications and Mechanistic Understanding

The presence of nitrogen and sulfur heteroatoms in this compound makes it an attractive ligand for coordination with metal centers. This suggests potential applications in catalysis, an area that is ripe for exploration.

Future research in this domain will likely focus on:

Design of Novel Ligands: The pyridine and thiazole rings can act as bidentate or monodentate ligands for a variety of transition metals. The bromine atom can be substituted to introduce other coordinating groups, allowing for the design of a wide array of ligands with tunable steric and electronic properties. These ligands could be employed in various catalytic transformations, such as cross-coupling reactions, hydrogenation, and oxidation.

Metal-Organic Frameworks (MOFs): The ability of pyridine-thiazole derivatives to coordinate with metal ions makes them suitable building blocks for the construction of MOFs. These materials have potential applications in gas storage, separation, and heterogeneous catalysis.

Mechanistic Studies: A deeper understanding of the coordination chemistry and catalytic mechanisms of metal complexes bearing these ligands will be crucial for the rational design of more efficient and selective catalysts. Spectroscopic and computational studies will play a key role in elucidating the role of the ligand in the catalytic cycle. The bromine on the pyridine ring can influence the electronic properties of the metal center, thereby modulating its catalytic activity vulcanchem.com.

By leveraging the unique coordination properties of this heterocyclic system, researchers can aim to develop novel catalysts for a wide range of chemical transformations.

Integration into Chemical Biology Tools and Probes (focus on synthesis and mechanism, not biological efficacy or clinical outcomes)

The development of chemical probes is essential for understanding complex biological processes. The this compound scaffold, with its reactive handle and potential for fluorescence, is a promising starting point for the synthesis of such tools.

Future directions in this area will concentrate on:

Synthesis of Fluorescent Probes: By attaching fluorophores or environmentally sensitive dyes to the this compound core, it is possible to create probes for imaging and sensing applications in biological systems. The inherent fluorescence of some thiazole derivatives could also be exploited nih.gov.

Development of Covalent Probes: The bromo-substituent can be utilized to develop covalent inhibitors or activity-based probes that form a permanent bond with their biological targets. This can be particularly useful for identifying and characterizing enzymes and other proteins. For instance, related brominated compounds have been explored as fragments for developing chemical probes for bromodomains nih.gov.

Mechanism of Action Studies: Understanding how these probes interact with their biological targets at a molecular level is crucial. This involves studying the mechanism of covalent bond formation or the nature of non-covalent interactions that govern binding. Techniques such as X-ray crystallography and mass spectrometry will be invaluable in these mechanistic investigations. The synthesis of probes often involves strategies like thiol-ene coupling or crosslinking reactions to attach the molecule to a target nih.gov.

The synthesis of novel probes based on this scaffold will provide powerful tools for chemical biologists to investigate cellular processes with high specificity and temporal control.

Computational Design and Prediction of Novel Derivatives with Tuned Properties

Computational chemistry and molecular modeling are becoming increasingly powerful tools in the design of new molecules with desired properties. These approaches can accelerate the discovery process by predicting the properties of yet-to-be-synthesized compounds, thereby guiding synthetic efforts.

For this compound and its derivatives, computational methods can be applied to:

Predict Electronic and Photophysical Properties: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic structure, absorption and emission spectra, and other photophysical properties of novel derivatives nih.gov. This can aid in the design of new fluorophores and materials with specific optical characteristics.

Design of Potent Ligands and Inhibitors: Molecular docking and molecular dynamics simulations can be employed to predict the binding affinity and mode of interaction of derivatives with biological targets such as enzymes and receptors researchgate.net. This in silico screening can help prioritize compounds for synthesis and biological evaluation.

The synergy between computational design and experimental synthesis will be instrumental in unlocking the full potential of this compound and its derivatives in a variety of scientific fields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-6-(1,3-thiazol-5-yl)pyridine?